1-(3-Bromopropyl)-2-methylbenzene
Overview
Description
1-(3-Bromopropyl)-2-methylbenzene is an organic compound. It is a derivative of benzene, where one hydrogen atom is replaced by a 3-bromopropyl group and another hydrogen atom is replaced by a methyl group . It is used in organic synthesis .
Synthesis Analysis
The synthesis of this compound can involve various methods. One approach could be the catalytic protodeboronation of alkyl boronic esters . Another method could involve the use of organo-substituted silanes for covalent crosslinking .
Molecular Structure Analysis
The molecular formula of this compound is C9H11Br . It consists of a benzene ring with a 3-bromopropyl group and a methyl group attached to it .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in elimination reactions, where a new C–C π bond is formed, and two single bonds to carbon are broken . It can also react with other chemicals to form new compounds .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It is insoluble in water . Its molecular weight is 199.088 Da .
Scientific Research Applications
Chemical Synthesis and Reactivity : One study details the synthesis of complex hydrocarbons starting from dicarboxylic esters, leading to glycolates and eventually to dimethyl ethers and equivalent hydrocarbons, demonstrating the role of brominated compounds like "1-(3-Bromopropyl)-2-methylbenzene" in complex chemical syntheses (Wittig, 1980).
Thermochemistry of Halogen-Substituted Methylbenzenes : Research on the thermochemistry of bromo- and iodo-substituted methylbenzenes, including compounds similar to "this compound," highlights their importance in understanding the vapor pressures, vaporization, fusion, and sublimation enthalpies of these chemicals (Verevkin et al., 2015).
Liquid-phase Oxidation : A study on the liquid-phase oxidation of methylbenzenes using a cobalt-copper-bromide system reveals how brominated compounds like "this compound" can be used in catalytic processes to obtain high selectivity for benzyl acetates and benzaldehydes (Okada & Kamiya, 1981).
Polymerization and Coordination Chemistry : Research involving various alkyl halides, including "this compound," in coordination with copper and cobalt complexes, indicates their role in polymerization processes and the study of radical generation and trapping (Baisch & Poli, 2008).
Fuel Processing Technology : The hydrocracking of polycyclic aromatic compounds like methylnaphthalenes, which are structurally similar to "this compound," reveals insights into the production of various alkylbenzenes, indicating the compound's potential application in fuel processing and energy sectors (Miki & Sugimoto, 1995).
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura coupling . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds.
Mode of Action
In the context of the Suzuki–Miyaura coupling, 1-(3-Bromopropyl)-2-methylbenzene could potentially act as an electrophile. The bromine atom in the compound can be replaced by a nucleophile in a substitution reaction . This is part of the broader mechanism of the Suzuki–Miyaura coupling, which involves the cross-coupling of an organoboron compound (the nucleophile) with a halide or pseudohalide (the electrophile) in the presence of a palladium catalyst .
Result of Action
The result of the action of this compound is typically the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling is typically performed under mild conditions and is tolerant of a wide range of functional groups . The reaction does require a palladium catalyst and a base, and the choice of these can have a significant impact on the reaction’s efficiency and selectivity .
Safety and Hazards
Future Directions
1-(3-Bromopropyl)-2-methylbenzene has potential applications in various fields. For instance, it can be used in the synthesis of other organic compounds . It can also be used in the preparation of resins and perfume intermediates . Furthermore, research is being conducted to explore its use in the development of new materials and technologies .
Properties
IUPAC Name |
1-(3-bromopropyl)-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWRGHGMXHIGIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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